molecular formula C13H19NO2 B1465982 (2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid CAS No. 264273-05-4

(2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid

Cat. No.: B1465982
CAS No.: 264273-05-4
M. Wt: 221.29 g/mol
InChI Key: NSNIUXZFNFFAQP-LBPRGKRZSA-N
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Description

(2S)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid is an organic compound that features a cyclohexyl group and a pyrrole ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Paal-Knorr reaction, where a 2,5-dimethoxytetrahydrofuran is condensed with an amine to form the pyrrole ring . The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate precursor .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalytic amounts of iron (III) chloride in water for the Paal-Knorr reaction and controlled addition of Grignard reagents .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid is unique due to the presence of both a cyclohexyl group and a pyrrole ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .

Properties

IUPAC Name

(2S)-3-cyclohexyl-2-pyrrol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNIUXZFNFFAQP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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